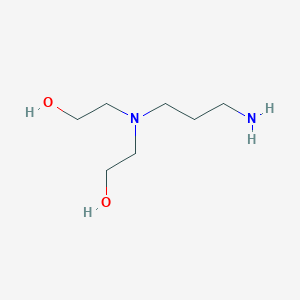

N-(3-Aminopropyl)diethanolamine

描述

Nomenclature and Chemical Classification of APDEA

N-(3-Aminopropyl)diethanolamine, identified by the CAS number 4985-85-7, is systematically named 2-[3-Aminopropyl(2-hydroxyethyl)amino]ethanol according to IUPAC nomenclature. alfa-chemistry.comnih.gov It is classified as an alkanolamine, a class of organic compounds that contain both an amino group and a hydroxyl group. wikipedia.orgfishersci.com More specifically, it is a tertiary amine and a diol. The structure of APDEA features a primary amine group at one end of a propyl chain and a diethanolamine (B148213) group at the other.

Several synonyms are used in the literature to refer to this compound, including:

(3-Aminopropyl)diethanolamine nih.govguidechem.com

N,N-Bis(2-hydroxyethyl)-1,3-diaminopropane tcichemicals.comcymitquimica.com

2,2'-[(3-Aminopropyl)imino]diethanol nih.govchemspider.com

The presence of both nucleophilic amine groups and hydrogen-bonding hydroxyl groups makes APDEA a molecule with diverse chemical reactivity and physical properties. alfa-chemistry.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H18N2O2 alfa-chemistry.com |

| Molecular Weight | 162.23 g/mol nih.gov |

| Boiling Point | 207 °C alfa-chemistry.com |

| Flash Point | 138 °C guidechem.com |

| Density | 1.07 g/mL guidechem.com |

| Appearance | Colorless to light yellow liquid nih.govcymitquimica.com |

| Solubility | Water soluble nih.gov |

Historical Perspectives on Aminoalcohols and their Derivatives in Research

The study of aminoalcohols, the chemical class to which APDEA belongs, has a rich history rooted in the development of organic synthesis and the exploration of functional group chemistry. alfa-chemistry.com Early research focused on the synthesis and characterization of simple aminoalcohols like ethanolamine, which was instrumental in understanding the interplay between the amino and hydroxyl groups. taylorandfrancis.com These compounds were recognized for their basicity, their ability to form salts with acids, and their capacity for hydrogen bonding. nih.gov

Over time, synthetic methodologies evolved, allowing for the creation of more complex aminoalcohol derivatives with tailored properties. The reaction of amines with epoxides became a common route to produce these compounds. wikipedia.org This historical development paved the way for the synthesis of multifunctional molecules like APDEA, which combines the features of a primary amine, a tertiary amine, and a diol within a single structure.

Significance of APDEA in Contemporary Chemical and Materials Science

This compound's unique combination of functional groups makes it a valuable building block and functional material in modern chemistry and materials science. Its applications are diverse, leveraging its ability to act as a base, a nucleophile, a chelating agent, and a monomer for polymerization.

Some of the key areas where APDEA is significant include:

Solvents and Reaction Media: Its high boiling point and polarity make it a useful solvent for various chemical reactions. alfa-chemistry.com

Corrosion Inhibition: Like other aminoalcohols, APDEA can be used to protect metal surfaces from corrosion, particularly in aqueous systems. alfa-chemistry.com

Polymer Chemistry: The primary amine and diol functionalities allow APDEA to be incorporated into polymers such as polyurethanes and polyamides, modifying their properties.

Cross-linking Agents: In polymer systems, it can act as a cross-linker, enhancing the mechanical strength and thermal stability of materials.

Chelating Agents: The nitrogen and oxygen atoms in APDEA can coordinate with metal ions, making it useful in applications requiring metal sequestration.

Overview of Research Trajectories for Multifunctional Amine Compounds

The field of multifunctional amine compounds is an active area of research, driven by the demand for materials with advanced and specific properties. ijrpr.com Current research trends focus on several key areas:

Sustainable Synthesis: There is a growing emphasis on developing greener and more efficient synthetic routes to these compounds, often employing catalytic methods. ijrpr.com

Advanced Materials: Researchers are exploring the use of multifunctional amines in the creation of novel polymers, coatings, and nanomaterials with tailored optical, electronic, and mechanical properties. ijrpr.com

Biomedical Applications: The biocompatibility of some amine derivatives has led to their investigation for use in drug delivery systems and other biomedical applications. nih.gov

Carbon Capture: The ability of amines to react with carbon dioxide is being explored for applications in carbon capture and utilization technologies. ijrpr.com

The study of compounds like APDEA contributes to this broader field by providing insights into the structure-property relationships of multifunctional molecules and expanding the toolbox available to chemists and materials scientists for creating new and innovative materials. illinois.edu

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[3-aminopropyl(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2O2/c8-2-1-3-9(4-6-10)5-7-11/h10-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJVYOFPTRGCSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CN(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2O2 | |

| Record name | AMINOPROPYLDIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2405 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044680 | |

| Record name | 2,2'-[(3-Aminopropyl)imino]diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aminopropyldiethanolamine appears as a colorless liquid with a faint fishlike odor. May burn though it may require some effort to ignite. Corrosive to tissue. Produces toxic oxides of nitrogen during combustion., Liquid | |

| Record name | AMINOPROPYLDIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2405 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2,2'-[(3-aminopropyl)imino]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4985-85-7 | |

| Record name | AMINOPROPYLDIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2405 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (3-Aminopropyl)diethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4985-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Aminopropyl)diethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004985857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Aminopropyl)diethanolamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-[(3-aminopropyl)imino]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-[(3-Aminopropyl)imino]diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-aminopropyl)iminodiethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-AMINOPROPYL)DIETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R21ZI8N14B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of Apdea

Established Synthetic Routes for APDEA

The most common industrial synthesis of APDEA is a two-step process that begins with the alkylation of diethanolamine (B148213), followed by a reduction of the intermediate compound.

A widely utilized method involves the initial reaction of diethanolamine (DEA) with 3-chloropropionitrile (B165592). This reaction forms the intermediate N-(3-cyanopropyl)diethanolamine. This intermediate is then converted to the final product, APDEA, through catalytic hydrogenation, which reduces the nitrile group to a primary amine.

The first step of the synthesis is a nucleophilic substitution reaction. Diethanolamine possesses two types of nucleophilic sites: the secondary amine nitrogen and the two hydroxyl oxygens. The nitrogen atom of the secondary amino group is significantly more nucleophilic than the oxygen atoms of the hydroxyl groups. google.com Consequently, when diethanolamine reacts with 3-chloropropionitrile, the nitrogen atom acts as the nucleophile, attacking the carbon atom bearing the chlorine atom and displacing the chloride ion to form a new carbon-nitrogen bond. This reaction is typically carried out in a solvent such as ethanol (B145695) under reflux conditions to facilitate the reaction kinetics.

Nucleophilic Substitution: Diethanolamine + 3-Chloropropionitrile → N-(3-cyanopropyl)diethanolamine + HCl

To drive the reaction to completion and neutralize the hydrochloric acid byproduct, an acid acceptor like triethylamine (B128534) or an excess of diethanolamine itself is often used. google.com

The second step is the reduction of the nitrile group (-CN) of N-(3-cyanopropyl)diethanolamine to a primary amine group (-CH₂NH₂). This transformation is achieved through catalytic hydrogenation. Raney nickel is a frequently employed catalyst for this process due to its high surface area, porosity, and efficiency in nitrile reduction. The hydrogenation is conducted under elevated hydrogen pressure and temperature. google.com

The reaction proceeds through the formation of an imine intermediate, which is then further hydrogenated to the primary amine. A potential side reaction is the condensation of the intermediate imine with a molecule of the final product (the primary amine) to form a secondary amine impurity. nih.gov To maintain high selectivity towards the primary amine, reaction conditions are carefully controlled. parchem.com The presence of a small amount of water can help in maintaining the catalyst's activity. google.com

Optimal conditions for this two-step process have been identified to maximize the yield and purity of the final product.

| Parameter | Optimal Condition | Effect on Reaction |

|---|---|---|

| Molar Ratio (DEA : Nitrile) | 2:1 to 3:1 | Ensures complete conversion of the nitrile. |

| Solvent | Ethanol | Provides a homogeneous reaction medium. |

| Temperature (Step 1: Alkylation) | 80°C (reflux) | Accelerates the rate of nucleophilic substitution. |

| Hydrogen Pressure (Step 2: Hydrogenation) | 50 atm | Drives the reduction of the nitrile group efficiently. |

| Catalyst Loading (Raney Ni) | 10 wt% | Offers a balance between reaction rate and cost. |

| Reaction Time (Step 2: Hydrogenation) | 5 hours | Ensures the hydrogenation reaction goes to completion. |

Under these optimized conditions, an isolated yield of 89% can be achieved after purification by vacuum distillation. Alternative catalysts for nitrile hydrogenation include sponge cobalt, palladium, and platinum, though Raney nickel is often preferred for its cost-effectiveness and selectivity for primary amines. google.com

While the reaction with 3-chloropropionitrile is common, other alkylating agents can be used. For instance, bromoacetonitrile (B46782) has been used in the N-alkylation of diethanolamine to produce the corresponding aminonitrile intermediate. google.com The fundamental mechanism of nucleophilic attack by the diethanolamine nitrogen remains the same.

Another established route for forming the aminopropyl group is the cyanoethylation of diethanolamine using acrylonitrile. This Michael addition reaction is followed by the hydrogenation of the resulting nitrile. This avoids the generation of a halide salt byproduct. The subsequent hydrogenation step is similar to the one described previously, utilizing catalysts like Raney nickel or cobalt. google.com

Reaction of Diethanolamine with 3-Chloropropionitrile and Subsequent Hydrogenation

Advanced Synthetic Approaches and Innovations

Research into the synthesis of amines like APDEA is increasingly guided by the need for more sustainable and efficient processes.

Applying green chemistry principles to the synthesis of APDEA aims to reduce its environmental impact and improve efficiency. One key metric is atom economy , which measures the efficiency of a chemical reaction in converting reactants to the desired product. The two-step synthesis from diethanolamine and 3-chloropropionitrile has a calculated atom economy of 78%.

Further improvements are being explored. The use of continuous-flow reactors for the hydrogenation step offers a promising alternative to traditional batch processing. Flow reactors can provide more precise control over temperature and pressure, potentially enhancing safety and throughput. unibe.ch

Another green chemistry approach involves modifying reaction pathways to avoid hazardous reagents or intermediates. For amine synthesis in general, researchers are exploring novel variations of classic reactions like the Gabriel synthesis , which can improve atom economy by allowing for the recovery and reuse of reagents. rsc.org While not yet specifically documented for large-scale APDEA production, such strategies represent a direction for future innovation in creating more sustainable synthetic routes for polyfunctional amines.

Chemo-Enzymatic and Biocatalytic Routes

The pursuit of greener and more efficient chemical syntheses has led to the exploration of chemo-enzymatic and biocatalytic methods for producing amines. These approaches combine the selectivity of enzymes with the practicality of chemical synthesis, offering high stereoselectivity and milder reaction conditions. nih.govnih.gov

Biocatalysis employs enzymes such as transaminases, imine reductases, and amine dehydrogenases for the synthesis of chiral amines. csic.es For instance, ω-transaminases are capable of converting prochiral ketones into valuable chiral amines. csic.es A chemo-enzymatic process might involve an initial chemical step to create a precursor, which is then converted to the final amine product using an enzyme. nih.govcsic.es

While these methods are well-established for a variety of amines, specific literature detailing the chemo-enzymatic or biocatalytic production of N-(3-Aminopropyl)diethanolamine is not widely available. However, the principles of biocatalytic reductive amination, which can introduce amine functionalities with high selectivity, could theoretically be applied to precursors of APDEA. frontiersin.org The development of such a route would depend on identifying a suitable enzyme capable of acting on a relevant substrate.

Flow Chemistry and Continuous Manufacturing Techniques for APDEA

Flow chemistry and continuous manufacturing are transforming the pharmaceutical and fine chemical industries by offering improved safety, efficiency, and scalability compared to traditional batch processing. nih.govpatheon.comfdli.org These systems involve the continuous feeding of reactants into a reactor, with the product being continuously removed. fdli.org This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. mitsui.comjst.org.in

The synthesis of a related compound, N,N-bis-(3-aminopropyl)-ethanolamine, via the reduction of N,N-di-(2-cyanoethyl)-ethanolamine, has been described in a patent that suggests the use of a continuous flow reactor with a fixed bed solid catalyst. google.com This indicates the feasibility of applying similar continuous manufacturing principles to the synthesis of APDEA, which shares a similar structural backbone. A continuous process for APDEA could involve pumping the reactants through a heated tube or a packed bed reactor containing a hydrogenation catalyst to achieve the final product. jst.org.ingoogle.com

Key Advantages of Continuous Manufacturing:

| Feature | Benefit in Chemical Synthesis |

| Enhanced Safety | Smaller reaction volumes minimize the risk of hazardous events. |

| Improved Efficiency | Reduced reaction times and potential for automation lead to higher throughput. mitsui.com |

| Consistent Quality | Precise control of parameters ensures consistent product quality. fdli.org |

| Scalability | Scaling up is achieved by running the process for longer durations rather than using larger reactors. patheon.com |

Mechanistic Investigations of APDEA Formation

Understanding the reaction mechanism is crucial for optimizing the synthesis of any chemical compound. This involves studying the reaction's kinetics, identifying intermediates, and potentially using computational models to map the reaction pathway.

Kinetic Studies of Reaction Pathways

Kinetic studies measure how reaction rates change with varying conditions like temperature and reactant concentrations, providing insights into the reaction mechanism. For reactions involving diethanolamine derivatives, kinetic studies are essential. For example, the kinetics of the reaction between diethanolamine (a precursor to APDEA) and carbon dioxide have been studied to understand acid gas cleaning processes. researchgate.net Similarly, kinetic and equilibrium parameters have been determined for the amidation reaction of diethanolamine with a fatty acid methyl ester. nih.gov

Identification and Characterization of Reaction Intermediates

A reaction intermediate is a molecule that is formed from the reactants and reacts further to give the products of a chemical reaction. wikipedia.org Identifying these transient species is key to understanding the reaction pathway.

In a common synthetic route to this compound, diethanolamine is reacted with 3-chloropropionitrile. In this step, the diethanolamine acts as a nucleophile, displacing the chloride to form the intermediate N-(3-cyanopropyl)diethanolamine . This intermediate is then reduced, typically through hydrogenation with a catalyst like Raney nickel, to convert the nitrile group (-CN) into a primary amine (-NH₂), yielding the final APDEA product.

The characterization of such intermediates is typically performed using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy to confirm their structure before proceeding to the next step.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for studying reaction mechanisms at a molecular level. mdpi.com Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict kinetic parameters. mdpi.com

For the synthesis of APDEA, computational methods could be employed to:

Model the nucleophilic attack of diethanolamine on 3-chloropropionitrile to understand the transition state geometry and activation energy.

Simulate the hydrogenation of the N-(3-cyanopropyl)diethanolamine intermediate on a catalyst surface to elucidate the mechanism of nitrile reduction.

Investigate potential side reactions and by-products to help in optimizing reaction conditions for higher yield and purity.

Although specific computational studies on the formation of APDEA are not prominent in published research, the application of these well-established computational methodologies could provide significant insights into its synthesis.

Advanced Spectroscopic and Analytical Characterization of Apdea and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy of APDEA

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the molecular-level investigation of APDEA. chemrxiv.org It provides detailed information about the atomic structure, chemical environment, and dynamics of the molecule in solution.

Elucidating Reaction Schemes with CO2 (e.g., 1D and 2D NMR)

The reaction of APDEA with carbon dioxide (CO2) is of significant interest, particularly in the context of carbon capture technologies. NMR spectroscopy is a powerful tool for monitoring these reactions in real-time and identifying the resulting chemical species. chemrxiv.orgexeter.ac.uk By analyzing changes in the NMR spectra upon CO2 addition, the reaction mechanism can be elucidated.

One-dimensional (1D) NMR, particularly ¹³C NMR, is highly effective for identifying the various carbon-containing species formed during CO2 absorption. researchgate.net The chemical shifts of carbon atoms are sensitive to their bonding environment, allowing for the distinction between the parent amine, carbamates, and bicarbonate ions in the solution. researchgate.net For instance, the reaction of amines with CO2 typically leads to the formation of carbamate (B1207046) and bicarbonate, which have distinct signals in the ¹³C NMR spectrum. researchgate.net Some studies have also employed ¹⁵N NMR to probe the nitrogen atoms of the amine directly, providing insights into their electronic environment and reactivity. researchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further clarity by showing correlations between different nuclei. harvard.eduyoutube.com These experiments can confirm the structure of the reaction products by establishing connectivity between protons (¹H) and carbons (¹³C) within the newly formed species. Exchange Spectroscopy (EXSY) can be used to demonstrate dynamic equilibrium, revealing, for example, the exchange of CO2 between different carbamate products. rsc.org This comprehensive mechanistic understanding is vital for optimizing amine-based solvents for industrial applications. rsc.org

Table 1: Representative ¹³C NMR Chemical Shifts for Species in an Amine-CO₂-H₂O System Note: These are typical chemical shift ranges and can vary based on solvent, temperature, and specific amine structure.

| Species | Carbon Atom | Typical Chemical Shift (ppm) |

| APDEA | -CH₂-N (propyl) | ~55-60 |

| -CH₂- (propyl middle) | ~25-30 | |

| -CH₂-NH₂ (propyl) | ~40-45 | |

| -CH₂-OH (ethanol) | ~60-65 | |

| -CH₂-N (ethanol) | ~50-55 | |

| Carbamate | Carbonyl (C=O) | ~160-165 |

| Bicarbonate | HCO₃⁻ | ~158-162 |

Structural Elucidation and Purity Assessment

NMR spectroscopy is the definitive method for confirming the chemical structure of APDEA. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments through spin-spin coupling patterns. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. chemicalbook.com

For APDEA (C₇H₁₈N₂O₂), the expected signals in ¹H and ¹³C NMR spectra would correspond to the aminopropyl and diethanolamine (B148213) moieties. By analyzing the chemical shifts, integration (the area under a peak, proportional to the number of protons), and splitting patterns, one can verify that the synthesized molecule matches the expected structure of N-(3-Aminopropyl)diethanolamine. guidechem.com

Purity assessment can also be performed using ¹H NMR. By integrating the signals corresponding to APDEA and comparing them to the integrals of signals from any impurities, a quantitative measure of purity can be obtained. This method is absolute and does not require a reference standard for the impurities, provided they have protons that are visible in the spectrum. Commercial suppliers often provide purity data determined by methods like gas chromatography (GC), but NMR serves as an excellent orthogonal technique for verification. tcichemicals.com

Dynamic NMR Studies of Conformation and Exchange Processes

APDEA is a flexible molecule capable of existing in multiple conformations due to rotation around its single bonds. Furthermore, its derivatives, such as the carbamates formed with CO₂, can undergo chemical exchange processes. rsc.org Dynamic NMR (DNMR) refers to a set of experiments used to study these processes that occur on the NMR timescale. unibas.itcopernicus.org

By acquiring NMR spectra at different temperatures, one can observe changes in the appearance of the signals. For example, at low temperatures, the rotation around a specific bond might be slow enough to give rise to separate signals for different conformers. As the temperature increases, the rotation becomes faster, causing these signals to broaden and eventually coalesce into a single averaged signal. The rate of this process can be quantified by analyzing the line shape of the NMR signals, providing thermodynamic activation parameters for the conformational change. unibas.it

Similarly, techniques like 2D Exchange Spectroscopy (EXSY) can be used to study chemical exchange. rsc.org If APDEA derivatives are in dynamic equilibrium, EXSY spectra will show cross-peaks connecting the signals of the exchanging species. The intensity of these cross-peaks is related to the rate of exchange, allowing for the determination of kinetic parameters. nih.gov These studies are crucial for understanding the molecule's flexibility and the stability of its reaction products.

Mass Spectrometry (MS) Applications in APDEA Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight and elemental composition of APDEA and for studying the structure of its derivatives. nih.gov

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecule. The molecular formula of APDEA is C₇H₁₈N₂O₂, which corresponds to a specific monoisotopic mass. nih.gov

By comparing the experimentally measured accurate mass with the theoretical mass calculated for the expected formula, the molecular formula can be confirmed unambiguously. This is a powerful feature of HRMS, as it can distinguish between compounds that have the same nominal mass (integer mass) but different elemental formulas (isobars).

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₁₈N₂O₂ |

| Nominal Mass | 162 |

| Monoisotopic Mass (Calculated) | 162.13683 Da |

| Typical Ion (ESI+) | [M+H]⁺ |

| Expected m/z of [M+H]⁺ | 163.14410 |

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem Mass Spectrometry, also known as MS/MS, is a technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. youtube.com In a typical MS/MS experiment, the protonated molecular ion of APDEA ([M+H]⁺) is selected in the first stage of the mass spectrometer. This selected ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller fragment ions. nih.govnih.gov The masses of these fragment ions are then measured in the second stage of the mass spectrometer.

The fragmentation pattern is characteristic of the molecule's structure. For aliphatic amines like APDEA, a common and dominant fragmentation pathway is alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. youtube.comyoutube.com APDEA has two nitrogen atoms, providing multiple sites for alpha-cleavage, leading to a predictable set of fragment ions. Analyzing these fragmentation pathways provides definitive structural confirmation. nih.gov This technique is particularly useful for identifying unknown derivatives or metabolites of APDEA. nih.gov

LC-MS/MS for Trace Analysis and Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique crucial for the trace analysis of chemical compounds and the identification of their metabolites. nih.govyoutube.comresearchgate.net This method is particularly valuable for detecting minute quantities of substances in complex matrices, such as those found in food products and environmental samples. researchgate.netnih.govchromatographyonline.comresearchgate.net

In the context of APDEA and its derivatives, LC-MS/MS provides a robust platform for several key applications:

Trace-Level Quantification: The technique allows for the precise measurement of low concentrations of APDEA in various samples. For instance, a method for quantifying N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, a related compound, in dairy products demonstrated a limit of quantification (LOQ) between 5 and 7 µg/kg. researchgate.netnih.gov This level of sensitivity is achieved through the use of specific analytical conditions, such as positive electrospray ionization (ESI+) and monitoring multiple reaction monitoring (MRM) transitions. researchgate.netnih.gov

Metabolite Identification: While specific studies on APDEA metabolite identification using LC-MS/MS are not readily available in the provided search results, the methodology is well-established for this purpose. nih.gov The process would involve exposing a biological system to APDEA and then using LC-MS/MS to separate and identify the resulting metabolic products.

Method Development and Validation: The development of reliable LC-MS/MS methods requires careful optimization of several parameters. For the analysis of ethanolamines in wastewater, a mixed-mode column featuring both reversed-phase and cation exchange retention mechanisms was employed. chromatographyonline.com The mobile phase composition, flow rate, and mass spectrometer settings are all critical for achieving optimal separation and detection. chromatographyonline.comrsc.org

A typical LC-MS/MS analytical procedure involves several steps:

Sample Preparation: This may involve extraction techniques like salting-out with acetonitrile (B52724) and sodium chloride, or solid-phase extraction (SPE) to isolate the analyte from the sample matrix. researchgate.netnih.govrsc.org

Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where the components are separated based on their chemical properties as they pass through a column. researchgate.netnih.govchromatographyonline.comrsc.org

Ionization: The separated components are then introduced into the mass spectrometer and ionized, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). researchgate.netnih.govchromatographyonline.com

Mass Analysis: The ions are then separated based on their mass-to-charge ratio in the first mass analyzer, fragmented, and then the fragments are analyzed in the second mass analyzer. This two-stage analysis provides high specificity. nih.govyoutube.com

The following table summarizes typical parameters used in LC-MS/MS analysis of related amine compounds.

Table 1: Typical LC-MS/MS Parameters for Amine Analysis

| Parameter | Typical Setting | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | researchgate.netnih.gov |

| Column Type | Reversed-phase C18, Mixed-mode | researchgate.netchromatographyonline.com |

| Mobile Phase | Acetonitrile, Ammonium formate (B1220265) buffer | chromatographyonline.comrsc.org |

| Detection | Multiple Reaction Monitoring (MRM) | researchgate.netnih.gov |

| Quantification | Use of stable, deuterium-labeled internal standards | researchgate.net |

Infrared (IR) and Raman Spectroscopy of APDEA

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques that provide detailed information about the molecular structure and bonding within a molecule. livestockscience.innih.gov They are particularly useful for identifying functional groups and studying intermolecular interactions like hydrogen bonding. livestockscience.innih.gov

Functional Group Identification and Vibrational Analysis

The IR and Raman spectra of APDEA are characterized by vibrational bands corresponding to its various functional groups. While a specific, complete spectral analysis for APDEA was not found in the search results, the expected vibrational modes can be inferred from the analysis of similar molecules like diethanolamine (DEA) and triethanolamine (B1662121) (TEA). cankaya.edu.trresearchgate.net

Key functional groups in APDEA and their expected vibrational regions are:

O-H Stretching: The hydroxyl groups (-OH) will exhibit a broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, due to hydrogen bonding. libretexts.org

N-H Stretching: The primary amine (-NH₂) group will show characteristic stretching vibrations in the 3200-3600 cm⁻¹ region. libretexts.org Primary amines typically display two bands in this region. libretexts.org

C-H Stretching: The aliphatic C-H bonds will have stretching vibrations appearing around 3000 cm⁻¹. libretexts.org

C-N Stretching: The stretching vibrations of the C-N bonds are expected in the fingerprint region of the spectrum. For diethanolamine, these have been calculated to be around 1135-1136 cm⁻¹. cankaya.edu.tr

C-O Stretching: The C-O stretching vibrations will also appear in the fingerprint region.

The following table provides a general guide to the expected vibrational frequencies for the functional groups present in APDEA.

Table 2: Expected Vibrational Frequencies for APDEA Functional Groups

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H | Stretching (H-bonded) | 3200 - 3600 (broad) | libretexts.org |

| N-H | Stretching | 3200 - 3600 | libretexts.org |

| C-H | Stretching | ~3000 | libretexts.org |

| C-N | Stretching | ~1135 | cankaya.edu.tr |

Hydrogen Bonding Network Analysis

The presence of both hydroxyl (-OH) and amine (-NH₂) groups in APDEA allows for the formation of an extensive hydrogen bonding network. nih.gov These interactions significantly influence the physical and chemical properties of the compound. Infrared spectroscopy is a particularly sensitive technique for studying hydrogen bonding. nih.govarxiv.org

The key spectral indicator of hydrogen bonding is the broadening and red-shifting (to lower frequencies) of the O-H and N-H stretching bands. youtube.com The extent of this broadening and shifting provides qualitative information about the strength of the hydrogen bonds.

While a specific study on the hydrogen bonding network of APDEA using IR or Raman spectroscopy was not identified, the principles are well-established. In a concentrated solution or in the pure liquid state, APDEA molecules will be extensively hydrogen-bonded. Upon dilution in a non-polar solvent, the intensity of the broad hydrogen-bonded O-H band would decrease, and a sharper "free" O-H stretching band would appear at a higher frequency. youtube.com The concentration dependence of these spectral features can be used to study the equilibrium between hydrogen-bonded and non-hydrogen-bonded species. youtube.com

X-ray Crystallography of APDEA-Containing Complexes

Determination of Solid-State Molecular and Supramolecular Structures

While a crystal structure of pure APDEA was not found, the search results point to the use of APDEA in the formation of metal complexes. X-ray crystallography of these complexes reveals how the APDEA ligand coordinates to the metal center and how the resulting complex molecules pack in the solid state. researchgate.netresearchgate.net The analysis of these structures provides insights into the conformational flexibility of the APDEA molecule when it is part of a larger assembly.

The solid-state structure of a coordination complex is determined by a combination of factors, including the coordination geometry of the metal ion, the steric and electronic properties of the ligands, and the non-covalent interactions between the complex molecules. researchgate.netresearchgate.netmdpi.com

Analysis of Coordination Geometry and Non-Covalent Interactions

In APDEA-containing complexes, the APDEA molecule can act as a ligand, coordinating to a metal center through its nitrogen and oxygen atoms. The coordination geometry around the metal ion (e.g., tetrahedral, octahedral) is a key feature determined by X-ray crystallography. researchgate.net

Beyond the primary coordination bonds, non-covalent interactions play a crucial role in stabilizing the crystal lattice. nih.govwikipedia.orgresearchgate.net These interactions can include:

Hydrogen Bonding: The -OH and -NH₂ groups of APDEA can participate in extensive hydrogen bonding, both within the complex (intramolecular) and between neighboring complexes (intermolecular). nih.gov

Van der Waals Forces: These are weak, short-range attractive forces that exist between all molecules. wikipedia.org

π-π Stacking: If the complex contains aromatic rings, these can stack on top of each other, leading to stabilizing interactions. researchgate.netmdpi.com

Chromatographic Techniques for Separation and Quantification

Chromatography provides powerful methods for separating APDEA from impurities, byproducts, and other components within a mixture, allowing for accurate quantification and purity assessment.

Gas chromatography is a standard technique for assessing the purity of volatile and thermally stable compounds. However, the analysis of ethanolamines like APDEA by GC presents specific challenges. Due to their polar hydroxyl and amine groups, these compounds are highly reactive and have a strong tendency to adsorb onto conventional column materials, which can lead to poor peak shape, tailing, and inaccurate quantification. bre.comgoogle.com

To overcome these issues, specialized methods and instrument configurations are employed. Key considerations include the choice of the column, injector liner, and temperature programming. The high boiling point and viscosity of APDEA also necessitate specific analytical conditions. google.com For instance, direct injection of a viscous sample can result in broad and irregular peaks. google.com Dissolving the sample in a suitable solvent, such as methanol (B129727), can mitigate this issue without the need for chemical derivatization. google.com

Several GC methods have been developed for amines and amino alcohols that address these challenges. The use of specialized capillary columns designed for amine analysis, such as the Agilent CP-Volamine, can significantly improve peak shape and reproducibility. nih.gov Similarly, deactivating the inlet liner, for example by using a Siltek® liner, can enhance sensitivity by minimizing analyte adsorption. nih.gov While direct analysis of APDEA is feasible, derivatization is an alternative strategy to reduce polarity and improve chromatographic performance.

Table 1: Illustrative GC Parameters for Analysis of Amino Alcohols This table is a composite based on methods for related amine compounds.

| Parameter | Setting | Rationale |

| Column Type | Agilent CP-Volamine or similar polar capillary column | Specifically designed for the analysis of volatile amines, providing better peak shape and inertness. nih.gov |

| Injector | Split/Splitless with deactivated liner (e.g., Siltek®) | Minimizes analyte adsorption and degradation, crucial for reactive amines. nih.gov |

| Injector Temp. | 250 - 320°C | Ensures complete and rapid vaporization of the analyte. google.comscispace.com |

| Carrier Gas | Helium or Nitrogen (>99.999% purity) | Inert gases to carry the sample through the column. google.comscispace.com |

| Oven Program | Temperature gradient (e.g., 120°C to 250°C) | Allows for the separation of impurities with different boiling points from the main APDEA peak. scispace.com |

| Detector | Flame Ionization Detector (FID) | A robust and widely used detector that provides excellent sensitivity for organic compounds. nih.govscispace.com |

| Detector Temp. | 280 - 320°C | Prevents condensation of the separated components. google.comscispace.com |

Research on compounds with similar structures, such as 3-methylamino-1,2-propanediol, has shown that optimizing column temperature and carrier gas flow rate is essential for achieving good separation and sharp peaks, enabling the simultaneous detection of the main component and its impurities. google.com

High-Performance Liquid Chromatography (HPLC) is an exceptionally versatile technique for the analysis of APDEA and its derivatives, particularly in complex mixtures such as commercial formulations, biological samples, or environmental residues. researchgate.netnih.gov Unlike GC, HPLC is suitable for non-volatile and thermally labile compounds, and it offers a wide range of separation modes and detection methods.

For compounds like APDEA, which lack a strong UV chromophore, detection can be a challenge. researchgate.net To address this, several strategies are employed:

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) is a powerful approach. MS detectors provide high sensitivity and selectivity, allowing for the definitive identification and quantification of the target analyte even at trace levels in a complex matrix. researchgate.netnih.gov

Derivatization: The analyte can be chemically modified either before (pre-column) or after (post-column) the chromatographic separation to attach a moiety that is easily detectable, for instance, a fluorescent tag. researchgate.netrsc.org

Ion-Pairing Chromatography: For polar and ionic compounds, ion-pairing agents can be added to the mobile phase. These agents form a neutral complex with the analyte, improving its retention on a reversed-phase column. nih.govnih.gov

A notable application is the development of a reliable method to quantify residual levels of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, a biocidal compound related to APDEA, in dairy products. nih.govresearchgate.net This method utilizes ion-pairing reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The analyte is detected using positive electrospray ionization (ESI+), which provides high sensitivity and specificity. nih.govresearchgate.net The method was validated in the 5–150 µg kg⁻¹ range, demonstrating its suitability for trace analysis in complex food matrices. researchgate.netnih.govresearchgate.net

Table 2: Example HPLC-MS/MS Method Parameters for APDEA-related Compounds Based on the analysis of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine. nih.govresearchgate.net

| Parameter | Setting | Purpose |

| Separation Mode | Ion-Pairing Reversed-Phase | Enhances retention and separation of the polar amine on a C18 column. nih.gov |

| Ion-Pairing Agent | Heptafluorobutyric acid (HFBA) | Forms a neutral ion pair with the protonated amine analyte. researchgate.net |

| Mobile Phase | Gradient of Acetonitrile and Water (containing HFBA) | Allows for the elution of compounds with a wide range of polarities. |

| Detection | Tandem Mass Spectrometry (MS/MS) | Provides high selectivity and sensitivity for quantification in complex samples. nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionizes the amine for MS detection. nih.gov |

| Limit of Quantification (LOQ) | ~5-7 µg/kg in dairy matrix | Demonstrates the high sensitivity of the method for trace residue analysis. researchgate.netnih.gov |

This LC-MS/MS approach has proven successful for accurately quantifying APDEA-related biocides in numerous dairy products, showcasing the power of modern chromatographic techniques for analyzing complex mixtures. researchgate.netnih.gov

Coordination Chemistry of N 3 Aminopropyl Diethanolamine

Ligand Properties of APDEA

The coordinating behavior of N-(3-Aminopropyl)diethanolamine is dictated by its molecular structure, which features a primary amine, a tertiary amine, and two hydroxyl groups. These functional groups contain nitrogen and oxygen atoms with lone pairs of electrons, making them effective donor sites for coordination with metal ions.

As an aminoalcohol, APDEA exhibits basic properties due to the presence of two nitrogen atoms, each with a lone pair of electrons capable of accepting a proton. The basicity of amines is a critical factor in their ability to form complexes, as it influences the pH range in which the ligand can effectively bind to metal ions. The protonation of APDEA can be described by equilibrium constants (pKa values). The reported pKa for APDEA is 7.58 at 20°C.

The basicity of an amine is generally quantified by the pKa of its conjugate acid. Most simple alkyl amines have pKa values for their conjugate acids in the range of 9.5 to 11.0. The basicity can be influenced by electronic and steric factors. For APDEA, the presence of electron-withdrawing hydroxyl groups on the ethyl chains connected to the tertiary nitrogen may slightly reduce the basicity of the amine groups compared to simple alkylamines. The two amine groups—one primary and one tertiary—will have distinct basicity, leading to a stepwise protonation process in acidic solutions. Generally, a nitrogen atom in an amine is strongly basic, but this can be reduced if the lone pair is delocalized or affected by nearby electron-withdrawing groups.

Table 1: Protonation Data for this compound

| Property | Value | Temperature (°C) |

|---|

Data sourced from reference.

The structure of APDEA, featuring a propyl chain and two hydroxyethyl (B10761427) arms, imparts significant conformational flexibility. This flexibility allows the ligand to adapt its spatial arrangement to suit the preferred coordination geometry of different metal ions, which can range from tetrahedral to square planar and octahedral. The ability of the ligand to bend and twist enables the donor atoms (N₂, O₂) to achieve optimal positions for bonding, minimizing steric strain within the resulting complex. This adaptability is a key reason for APDEA's ability to form stable complexes with a wide range of metal ions, each with its own specific geometric demands. The "tripod" arrangement described for this ligand is a direct result of this flexibility, allowing the four donor atoms to coordinate to a metal center.

Synthesis and Characterization of Metal Complexes with APDEA

The multidentate and flexible nature of APDEA allows for the synthesis of a variety of coordination complexes with both transition and main group metals. These complexes often exhibit interesting structural features and properties.

APDEA forms stable complexes with numerous first-row transition metals. The synthesis of these complexes typically involves the reaction of a suitable metal salt with the APDEA ligand in a solvent like methanol (B129727) or ethanol (B145695).

Chromium(III) Complexes : A dinuclear chromium(III) complex with APDEA has been synthesized and structurally characterized. In this complex, two chromium centers are bridged by the deprotonated oxygen atoms of the APDEA ligands. The chromium(III) ion, with its d³ electron configuration, typically favors an octahedral coordination geometry, which is satisfied by the quadridentate APDEA ligand and bridging atoms.

Cobalt(II/III) Complexes : APDEA reacts with cobalt(II) salts in the presence of air to yield polynuclear complexes containing both Co(II) and Co(III) ions. A notable example is a hexanuclear complex, [Co(III)₄(H₂-3)₄Co(II)₂(HOMe)₂Cl₂(μ-OH)₄]Cl₂, which features a mixed-valent Co(III)₄Co(II)₂ core. Trinuclear cobalt complexes have also been reported. The characterization of these complexes often involves single-crystal X-ray diffraction, which reveals intricate structures where APDEA acts as a bridging and chelating ligand. The cobalt ions in these structures typically adopt octahedral geometries.

Nickel(II) Complexes : Nickel(II) is known to form complexes with various polyamino alcohol ligands. While specific research on mononuclear Ni(II)-APDEA complexes is less common in the provided sources, the coordination chemistry of Ni(II) with similar N,O-donor ligands suggests it would form stable, typically octahedral or square planar complexes. For instance, Ni(II) complexes with N,N'-bis(3-aminopropyl)-1,3-propanediamine have been studied, showing distorted octahedral structures.

Copper(II) Complexes : Copper(II) readily forms complexes with N-substituted diethanolamines. These complexes often feature binuclear structures with a {Cu₂(μ-O)₂} core, where the oxygen atoms are from the deprotonated diethanolamine (B148213) arms. These complexes exhibit interesting magnetic properties, often showing antiferromagnetic coupling between the copper(II) centers. The geometry around the Cu(II) ion is typically distorted square pyramidal or trigonal bipyramidal, consistent with the Jahn-Teller effect for a d⁹ ion.

Zinc(II) Complexes : Zinc(II), with its d¹⁰ electron configuration, forms complexes where the geometry is primarily dictated by ligand steric and electronic factors rather than crystal field stabilization energy. It typically favors a tetrahedral or octahedral coordination environment. Zinc(II) complexes with various amino ligands have been synthesized and characterized, often for their potential biological applications. The reaction of APDEA with zinc salts is expected to yield stable, colorless complexes.

Table 2: Selected Transition Metal Complexes of this compound and Related Ligands

| Metal Ion | Complex Formula/Description | Coordination Geometry | Key Findings | Reference(s) |

|---|---|---|---|---|

| Cr(III) | Dinuclear Cr(III) complex with APDEA | Octahedral | Two Cr(III) centers bridged by ligand oxygen atoms. | , |

| Co(II/III) | [Co(III)₄(H₂-3)₄Co(II)₂(HOMe)₂Cl₂(μ-OH)₄]Cl₂ | Octahedral | Unprecedented mixed-valent Co(III)₄Co(II)₂ core. | |

| Co(II/III) | Trinuclear Co complex with APDEA | Octahedral | Trinuclear structure formed with the tripod ligand. | , |

| Cu(II) | [Cu₂(HnBuDea)₂Cl₂]·nH₂O | Dist

Lanthanide and Actinide Complexes

The coordination of this compound with lanthanide and actinide ions is of significant interest due to the unique electronic and magnetic properties of these f-block elements. Trivalent lanthanide ions (Ln³⁺) are hard Lewis acids and typically favor coordination with oxygen donor ligands over nitrogen donors. wikipedia.org However, the chelate effect provided by multidentate ligands like APDEA can facilitate stable complex formation involving both nitrogen and oxygen donors.

While specific studies on the synthesis and characterization of lanthanide and actinide complexes with APDEA are not extensively reported in the reviewed literature, insights can be drawn from related amino alcohol and aminopolycarboxylate ligands. For instance, lanthanide complexes with N,N-bis(2-hydroxyethyl)glycine, a structurally similar ligand, have been synthesized and shown to form polymeric structures. researchgate.net The coordination environment around the lanthanide ion in these types of complexes is often of high coordination number, typically ranging from 8 to 9, which is a characteristic feature of lanthanide coordination chemistry. wikipedia.org The flexible nature of the aminopropyl chain and the diethanolamine arms in APDEA allows it to adapt to the large ionic radii and variable coordination numbers of the lanthanide and actinide elements.

The interaction of lanthanide ions with ligands containing both amino and hydroxyl groups can lead to the formation of polynuclear complexes, including dinuclear and tetranuclear clusters. acs.orgnih.gov The deprotonation of the hydroxyl groups can create bridging alkoxo or hydroxo ligands, facilitating the assembly of these larger structures. nih.gov For example, dinuclear lanthanide complexes have been observed with 1,3-diamino-2-hydroxypropane-N,N,N',N'-tetraacetic acid, where the deprotonated alcoholic oxygen acts as a bridging atom between two Nd³⁺ ions. nih.gov

Actinide chemistry with ligands like APDEA is even less explored. However, the synthesis of actinide complexes with various nitrogen-donor ligands is an active area of research, suggesting the potential for APDEA to form stable actinide complexes. researchgate.net The larger ionic radii and more accessible higher oxidation states of actinides compared to lanthanides could lead to different coordination geometries and reactivity patterns with APDEA.

Structural Diversity of APDEA Coordination Compounds

The structural diversity of metal complexes derived from this compound is a direct consequence of the ligand's flexibility and the variety of coordination modes it can adopt. This leads to the formation of complexes with varying nuclearity and dimensionality.

The ability of the diethanolamine portion of APDEA to be deprotonated allows for the formation of bridging alkoxo groups, which can link multiple metal centers together. While specific examples with APDEA are scarce in the literature, related amino alcohol ligands have been shown to form a variety of polynuclear complexes with lanthanide ions.

Mononuclear Complexes: In a mononuclear complex, a single APDEA ligand would coordinate to a central metal ion. The denticity of the ligand could vary depending on the reaction conditions and the nature of the metal ion.

Dinuclear Complexes: Dinuclear structures are common for lanthanide complexes with amino alcohol ligands. nih.gov These are often formed through the bridging of two metal centers by the deprotonated oxygen atoms of the ligand. For example, dinuclear lanthanide complexes with 1,3-diamino-2-hydroxypropane-N,N,N',N'-tetraacetic acid feature a [Ln₂(L-O)₂]⁴⁻ core. nih.gov

Tetranuclear Complexes: The formation of tetranuclear lanthanide clusters, often with a cubane-like {Ln₄(μ₃-OH)₄}⁸⁺ core, has been observed with amino acids. epfl.ch While not directly involving APDEA, this demonstrates the tendency of lanthanides to form higher nuclearity clusters with ligands bearing both amine and oxygen donor groups. The use of co-ligands can also influence the formation of these structures.

The following table summarizes the types of nuclearity observed in lanthanide complexes with ligands analogous to APDEA.

| Nuclearity | Example Ligand | Resulting Structure | Reference |

| Dinuclear | 1,3-diamino-2-hydroxypropane-N,N,N',N'-tetraacetic acid | Alkoxo-bridged dimer [Nd₂(L-O)₂(H₂O)₂] | nih.gov |

| Tetranuclear | Amino acids | Cubane-like cluster [Ln₄(μ₃-OH)₄]⁸⁺ | epfl.ch |

The ability of APDEA to bridge metal centers can extend beyond discrete polynuclear complexes to form one-, two-, or three-dimensional coordination polymers. The primary amine group and the two hydroxyl groups provide multiple points for propagation of the polymeric network.

Research on lanthanide complexes with N,N-bis(2-hydroxyethyl)glycine has shown the formation of one-dimensional polymers where the carboxylato oxygen atoms bridge the lanthanum centers. researchgate.net This suggests that APDEA, with its terminal primary amine, could potentially form similar or even more complex polymeric structures.

Furthermore, the principles of supramolecular chemistry can be applied to direct the self-assembly of APDEA-metal complexes into intricate architectures. nih.govrsc.org The use of lanthanide ions as templates is a well-established strategy for constructing complex supramolecular systems like helicates and grids due to their high and flexible coordination numbers. rsc.org The hydrogen bonding capabilities of the amine and hydroxyl groups of APDEA can also play a crucial role in directing the formation of these supramolecular assemblies through intermolecular interactions.

The final structure of a metal complex is not only determined by the primary ligand (in this case, APDEA) but is also significantly influenced by the nature of the counter-anions and any co-ligands present in the coordination sphere.

Co-ligands: The introduction of a second, different ligand (a co-ligand) can dramatically alter the structure of the final complex. Co-ligands can compete for coordination sites, block certain binding modes of the primary ligand, and introduce new functionalities. For instance, the use of β-diketonate co-ligands is common in lanthanide chemistry to create luminescent materials. rsc.org In the context of polynuclear complexes, co-ligands can act as bridges between metal centers or as terminal ligands that cap the structure.

The table below illustrates how different co-ligands can lead to different structural motifs in polynuclear lanthanide complexes with amino alcohol-type ligands.

| Primary Ligand Type | Co-ligand | Resulting Structural Motif | Reference |

| Amino alcohol | Pivalate | Incomplete double cubane (B1203433) {Mn₂Ln₂} | nih.gov |

| Amino alcohol | Hexafluoroacetylacetonate | Dinuclear Pr(III)Cu(II) complex | acs.org |

| Amino alcohol | Trifluoroacetate | Dinuclear La(III)Cu(II) complex | acs.org |

Applications of APDEA-Metal Complexes in Catalysis

Metal complexes are widely used as catalysts in a variety of chemical transformations. The specific properties of the metal center and the ligand environment determine the catalytic activity and selectivity of the complex.

Homogeneous catalysis occurs when the catalyst and the reactants are in the same phase, typically in solution. Lanthanide-based homogeneous catalysts are known to be effective in a range of organic reactions, often acting as Lewis acids. epfl.ch

While there is a lack of specific reports on the use of APDEA-lanthanide or -actinide complexes in homogeneous catalysis, the general catalytic potential of lanthanide ions in reactions involving amines and other functional groups is well-established. acs.org For example, lanthanide(III) ions have been shown to catalyze the reaction of amines with nitriles. acs.org Lanthanide complexes with amino alcohol ligands have also been investigated for their catalytic activity. rsc.org

The presence of both amine and alcohol functionalities in APDEA could lead to cooperative effects in catalysis. The amine group could act as a base or a hydrogen-bond donor/acceptor, while the metal center acts as a Lewis acid, activating the substrate. The specific geometry and electronic properties of the APDEA-metal complex would be crucial in determining its catalytic efficacy. Potential areas of application for such catalysts could include hydrolysis reactions, carbon-carbon bond-forming reactions, and polymerization processes.

Heterogeneous Catalysis and MOF-based Systems

The incorporation of functional organic molecules into solid supports is a cornerstone of heterogeneous catalysis, aiming to combine the activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. This compound, with its multiple coordination sites, presents as a candidate for such applications, either by modifying the surface of a support material or by acting as a linker in the synthesis of metal-organic frameworks (MOFs).

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. rsc.org The properties of MOFs, including their porosity, surface area, and chemical stability, can be tailored for specific applications like gas storage, separations, and catalysis. rsc.org The inclusion of amino groups within the organic linkers of MOFs can enhance their functionality, for instance, by providing basic sites for catalysis or by serving as a point for post-synthetic modification.

While the concept of using amino-functionalized linkers in MOFs is well-established, specific research detailing the use of this compound as a primary linker in the synthesis of MOFs for catalytic applications is not prevalent in the reviewed literature. General strategies for creating catalytically active MOFs include the use of coordinatively unsaturated metal sites, the encapsulation of catalytic species within the pores, and the functionalization of the organic linkers. For example, nickel-based MOFs have been shown to be effective in the cycloaddition of CO2 and epoxides. nih.gov

In the broader context of heterogeneous catalysis, amine-functionalized materials are widely used. These materials can act as basic catalysts or as supports for metal nanoparticles. The functional groups of APDEA could, in principle, be used to anchor catalytic metal centers to a solid support, creating a recyclable catalyst. However, specific examples and detailed research findings on the application of APDEA-functionalized materials in heterogeneous catalysis are not extensively documented in the available literature.

Electrocatalysis and Photoelectrocatalysis

Electrocatalysis and photoelectrocatalysis are fields focused on accelerating electrochemical reactions and light-driven electrochemical processes, respectively. These technologies are crucial for applications such as energy conversion and storage, sensors, and environmental remediation.

Some initial findings suggested that this compound might act as a coreactant in the electrochemiluminescence (ECL) of tris(2,2'-bipyridyl)ruthenium(II) (Ru(bpy)₃²⁺). ECL is a process where species generated at an electrode surface undergo electron-transfer reactions to produce an excited state that emits light. The Ru(bpy)₃²⁺ system is a benchmark for ECL studies, and its efficiency is often enhanced by the presence of a coreactant, typically an amine.

However, a deeper review of the scientific literature reveals that the most commonly studied and well-established coreactant for the Ru(bpy)₃²⁺ ECL system is tri-n-propylamine (TPrA). nih.govnih.gov The mechanism involves the electrochemical oxidation of both Ru(bpy)₃²⁺ and TPrA. The oxidized TPrA undergoes deprotonation to form a highly reducing radical intermediate, which then reacts with the oxidized Ru(bpy)₃³⁺ to regenerate the ground state Ru(bpy)₃²⁺ in an excited state, leading to light emission. nih.gov

Furthermore, there is a lack of available research on the application of this compound in other areas of electrocatalysis or in photoelectrocatalysis.

Due to the limited specific research findings on the catalytic applications of this compound in the specified areas, data tables with detailed research findings cannot be generated.

Polymer Chemistry and Materials Science Applications of Apdea

APDEA as a Monomer in Polymerization Reactions

APDEA's bifunctional nature, possessing both amine and hydroxyl reactive sites, enables its use as a monomer in various polymerization reactions. chemicalbook.com This allows for the incorporation of its distinct chemical properties into the backbone of polymer chains.

Synthesis of Polyamide Resins

APDEA serves as an intermediate in the production of polyamide resins. Polyamides are a class of polymers characterized by the repeating amide linkages in their molecular backbone. The synthesis of polyamides typically involves the reaction of a diamine with a dicarboxylic acid. researchgate.netresearchgate.netgoogle.com While direct research on APDEA's role in polyamide synthesis is not extensively detailed in the provided results, its diamine nature suggests its potential to react with dicarboxylic acids to form polyamides. The general process for polyamide synthesis can involve melt polymerization of salt monomers, which overcomes stoichiometry issues and is a common industrial method. researchgate.net The properties of the resulting polyamides, such as solubility and thermal stability, can be tailored by the choice of monomers. google.comresearchgate.net For instance, the incorporation of flexible units can enhance solubility. researchgate.net

Cationic Polymers and Polyelectrolytes

The amine groups within APDEA can be protonated to form cationic centers, making it a suitable monomer for the synthesis of cationic polymers and polyelectrolytes. Cationic polymers derived from amine-containing monomers have shown potential as antimicrobial agents. The synthesis of such polymers can involve the reaction of polyamines with compounds like epichlorohydrin (B41342). justia.com For example, the reaction of a polyaminopolyureylene with epichlorohydrin can be carried out at temperatures between 25°C and 80°C to produce a cationic water-soluble polymer. justia.com

Polyurethane Foam Production (as a catalyst)

In the production of polyurethane foams, APDEA and similar amine-containing compounds act as catalysts. mdpi.comgoogle.comgoogle.com Polyurethane foams are produced through the reaction of polyols with polyisocyanates. google.com Amine catalysts, particularly tertiary amines, are crucial for accelerating both the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate), which generates carbon dioxide gas to form the foam structure. google.comtopicsonchemeng.org.my The use of reactive amine catalysts, which contain groups that can react with isocyanates, helps to incorporate the catalyst into the polymer matrix, minimizing odor and potential health risks associated with free amines. mdpi.com The choice of catalyst can influence the final properties of the foam, such as its crosslinking density. mdpi.com

Table 1: Overview of APDEA's Role in Polymerization Reactions

| Polymer Type | Role of APDEA | Key Reaction | Potential Properties of Resulting Polymer |

|---|---|---|---|

| Polyamide Resins | Monomer (Diamine) | Polycondensation with dicarboxylic acids | Tailorable solubility and thermal stability |

| Cationic Polymers and Polyelectrolytes | Monomer (Amine source) | Polymerization and subsequent protonation or reaction with agents like epichlorohydrin | Antimicrobial properties, water solubility |

| Polyurethane Foam | Catalyst | Catalyzes the reaction between polyols and isocyanates | Influences reaction rate and foam properties |

Functionalization of Polymeric Materials with APDEA

Beyond its role as a monomer, APDEA can be used to functionalize the surfaces of existing polymeric materials, imparting new properties and enhancing their performance in various applications.

Surface Modification and Grafting Techniques

Surface modification of polymers is a critical step for improving their interaction with other materials and the surrounding environment. mdpi.comnih.govresearchgate.netncsu.edu Techniques like "grafting-from" and "grafting-to" are employed to attach polymer chains to a substrate. mdpi.comnih.govmdpi.com In the "grafting-from" approach, initiator molecules are first attached to the surface, and then monomers are polymerized from these sites. mdpi.com The "grafting-to" method involves attaching pre-synthesized polymer chains to the surface. mdpi.commdpi.com

APDEA, with its reactive amine and hydroxyl groups, can be used to anchor other molecules or polymer chains to a surface. For instance, (3-aminopropyl)triethoxysilane (APTES), a related amino-silane compound, is widely used for surface modification. mdpi.comresearchgate.net APTES can form strong covalent networks on surfaces, enhancing adhesion. researchgate.net While direct examples of APDEA in these specific grafting techniques are not detailed, its chemical structure suggests its potential for similar applications in surface functionalization.

Development of Polymer Electrets

Polymer electrets are dielectric materials that can store a permanent electric charge. researchgate.netmdpi.com They have found applications in various fields, including microelectronics and biomedical devices. researchgate.netmdpi.com The performance of a polymer electret is related to its surface charge density and stability. researchgate.net

Research has shown that the surface charge density and stability of polymer electrets can be significantly improved by the addition of specific terminal groups or by doping with certain reagents. researchgate.net For example, doping a perfluoropolymer with a silane-coupling reagent has been shown to markedly improve its electret properties. researchgate.net While there is no direct evidence in the provided search results of APDEA being used in the development of polymer electrets, its functional groups could potentially be utilized to modify polymer surfaces to enhance their charge storage capabilities. The modification of polymer surfaces is a key strategy for developing high-performance electrets. researchgate.net

APDEA in Advanced Material Design

N-(3-Aminopropyl)diethanolamine (APDEA) is a versatile chemical compound whose unique molecular structure, featuring a primary amine and two hydroxyl groups, makes it a valuable component in the design of advanced materials. Its ability to act as a monomer, crosslinker, or surface modifier allows for its incorporation into a variety of polymer-based systems, imparting specific functionalities and enhanced properties. These applications are particularly prominent in the fields of responsive polymers, composite materials, and separation technologies.

Responsive Polymers and Hydrogels

Stimuli-responsive polymers, often referred to as "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to small external triggers. physchem.cznih.gov These triggers can include changes in pH, temperature, or the presence of specific biomolecules. physchem.czresearchgate.net The incorporation of functional monomers like APDEA into polymer backbones is a key strategy for creating these advanced materials.

The primary amine and diethanolamine (B148213) moieties of APDEA are particularly useful for imparting pH and temperature sensitivity. The amine groups can be protonated or deprotonated depending on the pH of the surrounding environment. nih.gov This change in charge state alters the electrostatic interactions within the polymer network and with the solvent, leading to macroscopic changes such as swelling or shrinking. This principle is fundamental to the design of pH-responsive hydrogels for applications like targeted drug delivery, where a drug can be released in the specific pH environment of a target tissue. researchgate.netresearchgate.net